Mono-2-hydroxybutyl Phthalate-d4
CAS No.:
Cat. No.: VC0211042
Molecular Formula: C₁₂H₁₀D₄O₅
Molecular Weight: 242.26
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₂H₁₀D₄O₅ |
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Molecular Weight | 242.26 |
Introduction
Chemical Structure and Properties
Mono-2-hydroxybutyl Phthalate-d4 belongs to the family of phthalic acid monoesters, characterized by a benzoic acid structure with a second carboxylic acid group esterified with a hydroxybutyl chain containing four deuterium atoms. This unique structure allows it to function as an excellent internal standard for its non-deuterated counterpart.
Molecular and Structural Characteristics
The compound exhibits specific molecular and structural properties that define its behavior in various analytical and biological systems:
Property | Value |
---|---|
Molecular Formula | C12H10D4O5 |
Molecular Weight | 242.26 g/mol |
Appearance | White to Pale Yellow Solid |
Solubility | Slightly soluble in DMSO and Methanol |
Storage Conditions | Hygroscopic, requires refrigeration under inert atmosphere |
The structure of Mono-2-hydroxybutyl Phthalate-d4 features a phthalic acid core with one carboxyl group esterified with a 2-hydroxybutyl chain containing four deuterium atoms strategically positioned to maintain stability while providing mass spectrometric differentiation from the non-deuterated analog .
Physical and Chemical Stability
Mono-2-hydroxybutyl Phthalate-d4 shows notable stability characteristics that make it suitable for use as an analytical standard. Research has demonstrated its stability under various laboratory conditions, including:
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Freeze-thaw stability over multiple cycles
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Short-term stability at room temperature
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Long-term stability when stored under appropriate conditions (refrigerated, inert atmosphere)
These stability characteristics are essential for its reliable performance as an internal standard in analytical procedures, where consistent behavior is required throughout sample preparation, storage, and analysis.
Synthesis and Preparation Methods
The synthesis of Mono-2-hydroxybutyl Phthalate-d4 involves sophisticated organic chemistry techniques to incorporate deuterium atoms precisely into the molecular structure while maintaining the functional integrity of the compound.
Synthetic Routes
The primary synthetic approach involves esterification of phthalic anhydride or phthalic acid with deuterated 2-hydroxybutanol. This reaction typically requires catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to achieve selective mono-esterification. The specific positioning of deuterium atoms in the butyl chain requires either:
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Starting with pre-deuterated 2-hydroxybutanol
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Performing deuterium exchange reactions at specific positions after initial ester formation
The purification process typically involves chromatographic techniques to isolate the desired mono-ester from potential di-ester byproducts and unreacted starting materials.
Quality Control and Characterization
The purity and isotopic composition of synthesized Mono-2-hydroxybutyl Phthalate-d4 are crucial for its application as an analytical standard. Characterization typically involves:
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High-resolution mass spectrometry to confirm molecular weight and isotopic distribution
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Nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity
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Liquid chromatography to assess purity
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Isotope ratio mass spectrometry to confirm deuterium incorporation percentage
These rigorous quality control measures ensure the compound's reliability in quantitative analytical methods.
Analytical Applications
Mono-2-hydroxybutyl Phthalate-d4 finds its primary application as an internal standard in analytical methods designed to detect and quantify phthalate metabolites in biological matrices.
Mass Spectrometric Analysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, Mono-2-hydroxybutyl Phthalate-d4 serves as an ideal internal standard due to its chemical similarity to the analyte of interest while being distinguishable by mass. Research has established specific mass spectrometric parameters for its detection:
Parameter | Value |
---|---|
MRM Transition | 225 → 81 |
Ionization Mode | Negative electrospray ionization |
Declustering Potential | -35 V |
Collision Energy | -26 V |
Entrance Potential | -10 V |
Collision Cell Exit Potential | -3 V |
These parameters enable sensitive and specific detection of the compound in complex biological matrices, allowing for accurate quantification of the non-deuterated analyte .
Method Validation Parameters
Validation studies incorporating Mono-2-hydroxybutyl Phthalate-d4 as an internal standard have demonstrated robust analytical performance:
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Linear response over concentration ranges relevant to biological monitoring
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Lower limits of quantification in the range of 25-50 ng/mL or ng/g, depending on the matrix
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Precision typically better than 15% relative standard deviation
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Accuracy within ±15% of nominal concentrations
These performance characteristics make it an essential component of validated analytical methods for phthalate metabolite monitoring.
Role in Toxicological Studies
Mono-2-hydroxybutyl Phthalate-d4 has become an invaluable tool in toxicological research focused on phthalate exposure and its biological effects.
Biomonitoring Applications
The compound enables accurate quantification of phthalate metabolites in various biological matrices, including:
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Plasma and serum
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Urine
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Amniotic fluid
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Fetal tissues
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Breast milk
These capabilities support research on exposure assessment, metabolic pathways, and potential health effects of phthalates across different life stages and populations .
Metabolic Pathway Investigations
As a stable isotope-labeled compound, Mono-2-hydroxybutyl Phthalate-d4 facilitates studies of phthalate metabolism by:
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Tracing metabolic transformations through biological systems
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Identifying enzymatic pathways involved in phthalate metabolism
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Quantifying conversion rates between different metabolites
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Assessing species differences in metabolic processes
These investigations contribute to our understanding of how phthalates interact with biological systems and the mechanisms underlying their potential toxicity.
Comparison with Similar Deuterated Phthalate Metabolites
To contextualize Mono-2-hydroxybutyl Phthalate-d4 within the broader landscape of deuterated phthalate standards, it is instructive to compare its properties and applications with similar compounds.
Structural and Functional Comparisons
Compound | Molecular Formula | Key Features | Applications |
---|---|---|---|
Mono-2-hydroxybutyl Phthalate-d4 | C12H10D4O5 | Deuterated hydroxylated butyl chain | Internal standard for hydroxybutyl phthalate metabolites |
Monobutyl Phthalate-d4 (MBP-d4) | C12H10D4O4 | Deuterated butyl chain without hydroxylation | Internal standard for monobutyl phthalate quantification |
Mono(2-carboxyethyl) Phthalate-d4 | C11H6D4O6 | Carboxyethyl group with deuteration | Endocrine disruption studies, analytical standard |
Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 | C16H18D4O5 | Longer alkyl chain with hydroxyl group | Metabolite tracking for diethylhexyl phthalate |
This comparison illustrates the specialized nature of each deuterated standard, designed to match specific phthalate metabolites of interest in research and monitoring programs .
Analytical Performance Differences
Studies have demonstrated varying performance characteristics among these deuterated standards:
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Chromatographic retention times differ based on chain length and functional groups
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Ionization efficiencies in mass spectrometry vary with structure
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Matrix effects can impact different compounds to varying degrees
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Stability under storage and analytical conditions shows compound-specific patterns
These differences highlight the importance of selecting the appropriate deuterated standard for each specific analytical application.
Current Research Applications
Mono-2-hydroxybutyl Phthalate-d4 continues to support cutting-edge research in several areas related to environmental health and toxicology.
Exposure Assessment Studies
Recent research utilizing Mono-2-hydroxybutyl Phthalate-d4 as an analytical standard has focused on:
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Characterizing population-level exposure to phthalates
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Identifying vulnerable populations with heightened exposure
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Assessing temporal trends in phthalate exposure
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Evaluating the effectiveness of regulatory measures in reducing exposure
These studies provide critical data for public health policy and intervention strategies.
Developmental Toxicity Investigations
Particularly significant is the role of Mono-2-hydroxybutyl Phthalate-d4 in studies examining the potential developmental effects of phthalate exposure:
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Placental transfer studies tracing the movement of phthalate metabolites from mother to fetus
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Investigations of critical windows of susceptibility during development
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Assessment of dose-response relationships in developmental outcomes
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Multi-generational studies examining persistent effects of early-life exposure
The precise quantification enabled by this deuterated standard has strengthened the evidence base regarding developmental risks associated with phthalate exposure.
Future Research Directions
The continued evolution of analytical techniques and toxicological research approaches suggests several promising directions for future applications of Mono-2-hydroxybutyl Phthalate-d4.
Advanced Analytical Methodologies
Emerging analytical approaches that may leverage this compound include:
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Ultra-high resolution mass spectrometry for improved specificity
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Ion mobility spectroscopy for enhanced structural characterization
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Microfluidic separation techniques for minimal sample requirements
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Automated high-throughput analytical platforms for population-scale biomonitoring
These technological advancements promise to extend the utility and impact of deuterated standards like Mono-2-hydroxybutyl Phthalate-d4.
Integrated Exposure and Effect Assessment
Future research is likely to emphasize:
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Integration of exposure biomarkers with biological effect markers
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Correlation of metabolite levels with mechanistic toxicity endpoints
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Development of adverse outcome pathways associated with specific phthalate metabolites
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Refined risk assessment approaches incorporating metabolite-specific toxicity data
Such integrative approaches will enhance the relevance and impact of research utilizing Mono-2-hydroxybutyl Phthalate-d4 as an analytical tool.
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